Elimination Half-Life: 13.5-Fold Shorter than Vorapaxar Enables Reversible Inhibition Studies
Atopaxar hydrochloride exhibits an elimination half-life of approximately 23 hours in humans, which is 13.5-fold shorter than the 311-hour half-life of vorapaxar [1]. This pharmacokinetic divergence stems from atoaxar's primary gastrointestinal metabolism and its fully reversible binding to the PAR-1 receptor, contrasting with vorapaxar's slow dissociation kinetics that produce a prolonged, functionally irreversible pharmacodynamic effect [2].
| Evidence Dimension | Elimination half-life |
|---|---|
| Target Compound Data | 23 hours |
| Comparator Or Baseline | Vorapaxar: 311 hours |
| Quantified Difference | 13.5-fold shorter (288-hour difference) |
| Conditions | Human pharmacokinetic studies |
Why This Matters
This 13.5-fold shorter half-life makes atoaxar the preferred selection for acute or titratable PAR-1 inhibition studies, whereas vorapaxar's prolonged half-life limits its utility to chronic, once-daily dosing models.
- [1] Olivier C, Diehl P, Bode C, Moser M. Thrombin receptor antagonism in antiplatelet therapy. Cardiol Ther. 2013 Jun;2(1):57-68. Table 3: Comparison of Vorapaxar and Atopaxar. PMID: 25135289. View Source
- [2] Franco AT, Corken A, Ware J. Platelets at the interface of thrombosis, inflammation, and cancer. Blood. 2015 Jul 30;126(5):582-588. PMID: 26109205. View Source
